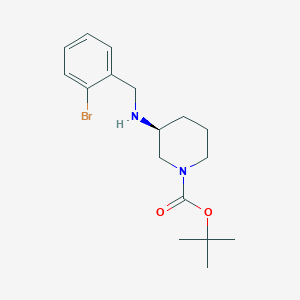![molecular formula C16H16ClNO6S B2675643 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 438021-93-3](/img/structure/B2675643.png)
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the molecular formula C16H16ClNO6S . It has a molecular weight of 385.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16ClNO6S/c1-9-4-5-10 (16 (19)20)6-15 (9)25 (21,22)18-12-7-11 (17)13 (23-2)8-14 (12)24-3/h4-8,18H,1-3H3, (H,19,20) . This indicates the presence of a sulfamoyl group attached to a 5-chloro-2,4-dimethoxyphenyl group and a 4-methylbenzoic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.82 . The InChI code for this compound is 1S/C16H16ClNO6S/c1-9-4-5-10 (16 (19)20)6-15 (9)25 (21,22)18-12-7-11 (17)13 (23-2)8-14 (12)24-3/h4-8,18H,1-3H3, (H,19,20) .Wissenschaftliche Forschungsanwendungen
Chemiluminescence Studies
Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds exhibit interesting chemiluminescence properties. For instance, base-induced decomposition of certain dioxetanes in dimethyl sulfoxide (DMSO) has been shown to emit light, with the wavelength and intensity of light emission varying based on the substituents present in the molecule (Watanabe et al., 2010). This suggests potential applications in bioimaging and analytical chemistry where chemiluminescent markers are valuable.
Antiviral Research
Research into the synthesis of certain compounds, including those with dimethoxyphenyl groups, has shown significant antiviral activity. For example, compounds synthesized using efficient and eco-friendly catalysts have demonstrated highly significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). This highlights the potential for compounds with similar structural features to be explored for antiviral drug development.
Redox Sensor Development
The study of protein sulfenation and its role as a redox sensor indicates the importance of sulfamoyl groups in biological systems. Sulfenic acids are reactive intermediates that can undergo reversible post-translational modifications, potentially regulating protein function (Charles et al., 2007). Compounds containing sulfamoyl groups could, therefore, play a role in developing tools for studying redox biology.
Antibacterial Studies
Further derivatives of compounds related to the chemical have shown antibacterial activities. Research into certain benzoyl and sulfamoyl derivatives has revealed their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in combating bacterial infections (Bildirici et al., 2007).
Synthesis and Reactivity
The synthesis and reactivity of sulfamoyl azides and related compounds have been explored for their potential in organic synthesis and drug development. These studies provide insight into the mechanisms and applications of sulfamoyl-containing compounds in medicinal chemistry (Culhane & Fokin, 2011).
Eigenschaften
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-9-4-5-10(16(19)20)6-15(9)25(21,22)18-12-7-11(17)13(23-2)8-14(12)24-3/h4-8,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSVBFLCUNRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

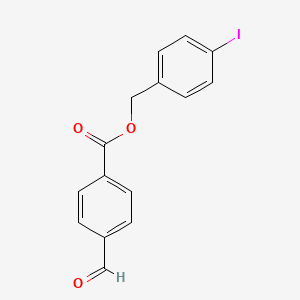
![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)

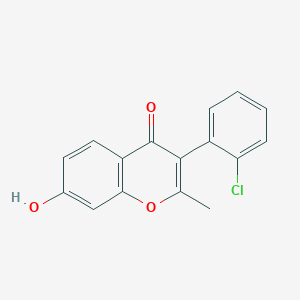
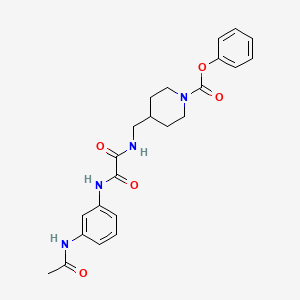
![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)

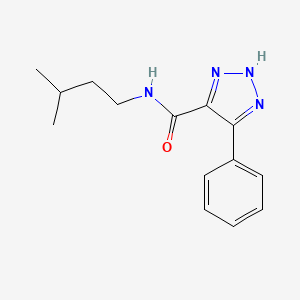
![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)
![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)
